molecular formula C13H17BrFNO B12079337 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine

1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine

Cat. No.: B12079337
M. Wt: 302.18 g/mol
InChI Key: POXCYDQRHZUDMO-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine is an organic compound that features a piperidine ring substituted with a 4-bromo-3-fluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine typically involves the reaction of 4-bromo-3-fluorophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethyl group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Bromo-3-chloro-2-fluorophenoxy)ethyl]piperidine
  • 1-[2-(4-Fluorophenoxy)ethyl]piperidine

Uniqueness

1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine is unique due to the presence of both bromine and fluorine atoms on the phenoxy group. This combination can influence the compound’s reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H17BrFNO

Molecular Weight

302.18 g/mol

IUPAC Name

1-[2-(4-bromo-3-fluorophenoxy)ethyl]piperidine

InChI

InChI=1S/C13H17BrFNO/c14-12-5-4-11(10-13(12)15)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9H2

InChI Key

POXCYDQRHZUDMO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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